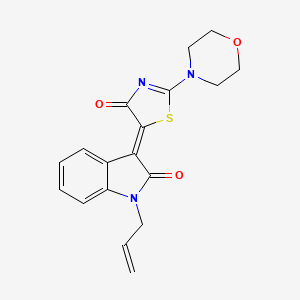![molecular formula C29H31N3O5S B11590252 1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11590252.png)
1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The thiadiazole ring is introduced via a condensation reaction with appropriate thiadiazole precursors.
- Reaction conditions: This step typically requires the use of dehydrating agents and elevated temperatures.
Attachment of Alkoxy Substituents:
- The ethoxy and methylbutoxy groups are introduced through nucleophilic substitution reactions.
- Reaction conditions: These reactions are usually performed in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at moderate temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The key steps include:
-
Formation of the Chromeno[2,3-c]pyrrole Core:
- Starting from a suitable chromene derivative, the chromeno[2,3-c]pyrrole core can be synthesized through cyclization reactions.
- Reaction conditions: Cyclization is often carried out in the presence of strong acids or bases, under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
- Common reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
-
Medicinal Chemistry:
- Potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Investigated for its anti-inflammatory and antioxidant properties.
-
Material Science:
- Used in the development of organic semiconductors and photovoltaic materials.
- Studied for its potential in organic light-emitting diodes (OLEDs) and other electronic devices.
-
Biological Research:
- Explored for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Utilized in the study of cellular signaling pathways and molecular mechanisms of disease.
Mecanismo De Acción
The mechanism of action of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound may target enzymes such as kinases or proteases, inhibiting their activity.
- It can also bind to receptors or ion channels, modulating their function.
-
Pathways Involved:
- Inhibition of signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.
- Modulation of oxidative stress pathways, reducing the production of reactive oxygen species (ROS).
Comparación Con Compuestos Similares
1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:
-
Chromeno[2,3-c]pyrrole Derivatives:
- These compounds share the chromeno[2,3-c]pyrrole core but differ in their substituents.
- Example: 1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
-
Thiadiazole Derivatives:
- Compounds with the thiadiazole ring but different core structures.
- Example: 2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE.
Uniqueness: The uniqueness of 1-[3-ETHOXY-4-(3-METHYLBUTOXY)PHENYL]-2-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C29H31N3O5S |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H31N3O5S/c1-6-35-22-15-18(11-12-21(22)36-14-13-16(2)3)24-23-25(33)19-9-7-8-10-20(19)37-26(23)28(34)32(24)29-31-30-27(38-29)17(4)5/h7-12,15-17,24H,6,13-14H2,1-5H3 |
Clave InChI |
WREQZNYTAZMPDU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C(C)C)OC5=CC=CC=C5C3=O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-cyclohexyl-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590178.png)
![2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11590195.png)

![(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11590211.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]benzenesulfonamide](/img/structure/B11590214.png)


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11590228.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11590233.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11590246.png)
![methyl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11590255.png)
![Ethyl 2-{4-[(ethoxycarbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11590263.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-{(Z)-[2-(prop-2-en-1-ylcarbamothioyl)hydrazinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B11590268.png)
![1-(4-chlorophenyl)-7-(furan-2-yl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11590277.png)
